molecular formula C15H22O3 B3033748 Aerugidiol CAS No. 116425-35-5

Aerugidiol

Cat. No. B3033748
CAS RN: 116425-35-5
M. Wt: 250.33 g/mol
InChI Key: IXQJBPRUTQTCMW-ILXRZTDVSA-N
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Description

Aerugidiol is a bridge-head oxygenated sesquiterpene isolated from the rhizomes of Curcuma aeruginosa . It has a molecular formula of C15H22O3 and a molecular weight of 250.3 g/mol . It is known to inhibit protein tyrosine phosphatase 1B (PTP1B) .


Synthesis Analysis

The synthesis of Aerugidiol involves a process called retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The structure elucidation of aerugidiol, a new bridge-head oxygenated sesquiterpene isolated from the rhizomes of Curcuma aeruginosa, is described .


Molecular Structure Analysis

The structure elucidation of aerugidiol, a new bridge-head oxygenated sesquiterpene isolated from the rhizomes of Curcuma aeruginosa, is described . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .


Physical And Chemical Properties Analysis

Aerugidiol has a boiling point of 403.5±45.0 °C (Predicted) and a density of 1.163±0.06 g/cm3 (Predicted) . Its pKa is predicted to be 13.13±0.60 .

Scientific Research Applications

Anti-Inflammatory Properties

Aerugidiol has demonstrated potent anti-inflammatory effects. Researchers have investigated its ability to inhibit pro-inflammatory cytokines and enzymes, making it a promising candidate for managing inflammatory conditions such as arthritis, dermatitis, and inflammatory bowel diseases .

Antioxidant Activity

Aerugidiol exhibits strong antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Its potential in preventing age-related diseases and reducing oxidative stress warrants further exploration .

Anticancer Potential

Studies suggest that aerugidiol may inhibit cancer cell growth. It has been investigated for its cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Researchers are intrigued by its potential as an adjunct therapy in cancer treatment .

Neuroprotective Effects

Aerugidiol shows promise in protecting neurons from damage. Its ability to modulate neurotransmitter release and enhance neuronal survival makes it an interesting compound for neurodegenerative disease research .

Antibacterial and Antifungal Properties

Aerugidiol exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, it has antifungal effects, making it relevant for combating infections and exploring novel antimicrobial agents .

Wound Healing and Tissue Regeneration

Preliminary studies indicate that aerugidiol may accelerate wound healing and promote tissue regeneration. Its potential to enhance collagen synthesis and modulate growth factors could have implications in regenerative medicine .

Safety and Hazards

Aerugidiol is considered a poison by ingestion. When heated to decomposition, it emits acrid smoke and irritating vapors . It is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Mechanism of Action

Target of Action

Aerugidiol is a bridge-head oxygenated sesquiterpene Sesquiterpenes, a class of compounds to which aerugidiol belongs, are known to interact with a variety of biological targets, including proteins and enzymes involved in inflammatory and immune responses .

Mode of Action

It has been found to show a protective effect against d-galactosamine (d-galn)/lipopolysaccharide-induced acute liver injury in mice . This suggests that Aerugidiol may interact with cellular targets involved in the inflammatory response and liver function, although the exact mechanisms remain to be elucidated.

Biochemical Pathways

Given its protective effects against liver injury , it can be inferred that Aerugidiol may influence pathways related to inflammation and liver function

Pharmacokinetics

As a sesquiterpene, aerugidiol is likely to be lipophilic , which could influence its bioavailability and distribution within the body.

Result of Action

Aerugidiol has been found to show a protective effect against D-galactosamine (D-GalN)/lipopolysaccharide-induced acute liver injury in mice . This suggests that the compound may have hepatoprotective properties, potentially by reducing inflammation or modulating liver function.

properties

IUPAC Name

(3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9(2)11-8-13-14(4,17)5-6-15(13,18)10(3)7-12(11)16/h7,13,17-18H,5-6,8H2,1-4H3/t13-,14+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQJBPRUTQTCMW-ILXRZTDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(C)C)CC2C1(CCC2(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=C(C)C)C[C@H]2[C@@]1(CC[C@]2(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318401
Record name Aerugidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116425-35-5
Record name Aerugidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116425-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aerugidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of aerugidiol?

A1: While a molecular formula and weight weren't explicitly provided in the provided research excerpts, its structure elucidation reveals it to be a bridge-head oxygenated guaiane sesquiterpene []. Spectroscopic data, including NMR, would be needed for complete characterization.

Q2: Which plant species is aerugidiol most commonly isolated from?

A2: Aerugidiol has been isolated from several Curcuma species, notably Curcuma aeruginosa [, ], where it gets its name.

Q3: Are there any studies on the in vitro or in vivo efficacy of aerugidiol?

A3: While some of the research articles mention that aerugidiol was found alongside other bioactive compounds, there's limited information specifically about its isolated in vitro or in vivo efficacy in the provided excerpts. One study noted that, contrary to previous in vitro findings, aerugidiol did not exhibit a protective effect against D-galactosamine-induced liver injury in mice at a dose of 50 mg/kg [].

Q4: What analytical methods are typically employed to identify and quantify aerugidiol?

A4: Research utilizes chromatographic techniques, including silica gel, Sephadex LH-20, ODS chromatography, and HPLC, to isolate aerugidiol [, , ]. A study on Curcuma wenyujin also employed these methods and confirmed the compound's identity through spectral analysis [].

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